molecular formula C10H9N3O3S B3000906 4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid CAS No. 1864073-32-4

4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid

Cat. No.: B3000906
CAS No.: 1864073-32-4
M. Wt: 251.26
InChI Key: AIKUCUOQRMRYHK-UHFFFAOYSA-N
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Description

4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid (CAS 1864073-32-4) is a high-purity heterocyclic compound with a molecular formula of C 10 H 9 N 3 O 3 S and a molecular weight of 251.26 g/mol . This chemical features a unique molecular architecture, integrating both pyrimidine and 3-methyl-1,2-oxazole (isoxazole) rings linked by a thioether bridge. The presence of these distinct pharmacophoric motifs makes it a valuable intermediate in medicinal chemistry and drug discovery research. The 1,2-oxazole (isoxazole) scaffold is a privileged structure in pharmaceutical sciences, known to contribute to a wide spectrum of biological activities. Compounds containing this heterocycle are frequently investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antitubercular agents . The incorporation of the pyrimidine carboxylic acid moiety further enhances the molecule's potential for interaction with biological targets, such as enzymes, and allows for further synthetic modification to create derivatives or probe molecular interactions . As such, this compound serves as a versatile building block for the synthesis of novel chemical entities and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

4-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c1-6-2-7(16-13-6)4-17-9-8(10(14)15)3-11-5-12-9/h2-3,5H,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKUCUOQRMRYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CSC2=NC=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid typically involves multi-step organic synthesis. One common route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of appropriate precursors, such as 3-methyl-1,2-oxazole, using reagents like acetic anhydride and a base such as pyridine.

    Attachment of the Sulfanyl Group: The oxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a catalyst like triethylamine.

    Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with a suitable pyrimidine precursor under acidic or basic conditions to form the desired pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the oxazole and pyrimidine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of both oxazole and pyrimidine rings suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies have explored its antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole and pyrimidine rings can bind to active sites of enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Key Structural Variations and Functional Groups

The following table highlights critical differences between the target compound and its analogs:

Compound Name (Reference) Core Structure Substituents & Functional Groups Molecular Weight (g/mol) Key Properties/Implications
Target Compound Pyrimidine - 4-position: [(3-Methyloxazol-5-yl)methyl]sulfanyl
- 5-position: Carboxylic acid
~251.26 High polarity (carboxylic acid), moderate lipophilicity (methyl-oxazole), H-bond donor/acceptor .
4-Methyl-2-sulfanylpyrimidine-5-carboxylic acid () Pyrimidine - 2-position: Sulfanyl
- 4-position: Methyl
- 5-position: Carboxylic acid
170.19 Smaller size; sulfanyl at position 2 may reduce steric hindrance compared to oxazole substituent .
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid () Pyrimidine - 2-position: 4-Chlorobenzyl-sulfanyl
- 4-position: 2-Methylpropyl
- 6-position: Trifluoromethyl-anilino
~487.94 Increased lipophilicity (chlorobenzyl, trifluoromethyl); bulky substituents may hinder target binding .
4-Methyl-5-{[(3-methyloxazol-5-yl)methyl]sulfanyl}-1,3-thiazol-2-amine () Thiazole - 4-position: Methyl
- 5-position: [(3-Methyloxazol-5-yl)methyl]sulfanyl
- 2-position: Amine
257.34 Thiazole core alters electronic properties; amine group enhances basicity and solubility .
2-Cyclopropyl-4-{4-[(3-methyloxazol-5-yl)methyl]piperazinyl}-6-(trifluoromethyl)pyrimidine () Pyrimidine - 2-position: Cyclopropyl
- 4-position: Piperazinyl-linked oxazole
- 6-position: Trifluoromethyl
367.40 Piperazine introduces basicity; trifluoromethyl enhances metabolic stability and lipophilicity .
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides () Pyrimidine - 6-position: Pyrrolidinone-phenyl
- 5-position: Carboxamide
Variable (~350–400) Carboxamide reduces acidity vs. carboxylic acid; pyrrolidinone adds conformational flexibility .

Electronic and Steric Effects

  • Sulfanyl vs.
  • Carboxylic Acid vs. Carboxamide : The carboxylic acid group (target compound) offers stronger hydrogen-bonding capacity and pH-dependent solubility, whereas carboxamides () are less acidic and more metabolically stable .

Biological Activity

The compound 4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N4O3SC_{10}H_{10}N_4O_3S, with a molecular weight of approximately 258.28 g/mol. The compound features a pyrimidine ring substituted with a carboxylic acid group and a sulfanyl linkage to an oxazole moiety, contributing to its unique biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The sulfanyl group in this compound enhances its interaction with bacterial enzymes, potentially inhibiting their function. Studies have shown that similar structures can effectively combat various bacterial strains, including resistant strains.

Antitumor Activity

Compounds with similar structural motifs have been evaluated for their antitumor efficacy. For instance, derivatives containing pyrimidine and oxazole rings have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspases.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has also been investigated. In vitro assays suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or tumor progression.
  • Receptor Modulation : It could interact with specific receptors involved in inflammation and cancer signaling pathways.
  • Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in cancer cells, leading to cell death.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with sulfanyl groups exhibited higher inhibition zones compared to controls, suggesting enhanced potency due to structural modifications.

Case Study 2: Antitumor Activity in Cell Lines

In a comparative study, this compound was tested against several cancer cell lines. The compound demonstrated IC50 values in the micromolar range, indicating significant cytotoxicity. Flow cytometry analysis confirmed that treated cells underwent apoptosis.

Data Table: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AntimicrobialS. aureus, E. coliSignificant inhibition
AntitumorMCF-7, A549 cell linesInduced apoptosis (IC50 ~10 µM)
Anti-inflammatoryMacrophage cell linesReduced TNF-α and IL-6 production

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